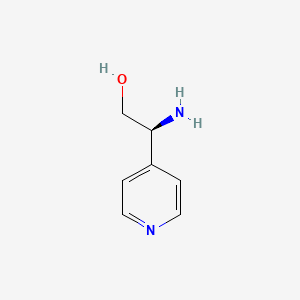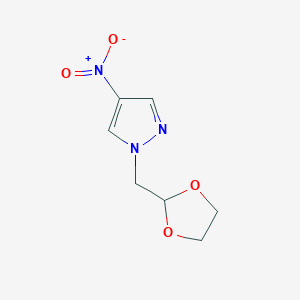
3-Cyano-2,5-difluoro-6-hydrazinopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-2,5-difluoro-6-hydrazinopyridine, also known as 3-CN-2,5-DFH or 3-CN-DFH, is a synthetic organic compound that has recently been studied due to its potential applications in scientific research. It is a pyridine derivative with three cyano, two fluorine and one hydrazine substituents. 3-CN-2,5-DFH has been found to have a variety of biochemical and physiological effects and is of particular interest for its potential applications in laboratory experiments.
作用機序
The mechanism of action of 3-Cyano-2,5-difluoro-6-hydrazinopyridine is not yet fully understood. However, it is believed that the cyano, fluorine, and hydrazine substituents are responsible for its biological activity. It is believed that the cyano group acts as an electron-withdrawing group, which increases the reactivity of the compound. The fluorine substituents are believed to increase the stability of the compound, while the hydrazine group is believed to be responsible for the biological activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-2,5-difluoro-6-hydrazinopyridine have not yet been fully studied. However, it has been found to have a variety of effects on cells and tissues. It has been found to inhibit the growth of cancer cells, and has been found to have an antiviral activity against a variety of viruses, including HIV. In addition, it has been found to have a variety of anti-inflammatory effects, and has been found to have an immunomodulatory effect on the immune system.
実験室実験の利点と制限
3-Cyano-2,5-difluoro-6-hydrazinopyridine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. In addition, it has been found to have a variety of biological activities, making it a useful reagent for a variety of experiments. However, it is important to note that 3-Cyano-2,5-difluoro-6-hydrazinopyridine is a relatively new compound, and its effects on cells and tissues are not yet fully understood. Therefore, it is important to use caution when using this compound in experiments.
将来の方向性
Given the potential applications of 3-Cyano-2,5-difluoro-6-hydrazinopyridine, there are a number of potential future directions for research. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanism of action and its potential applications. In addition, further studies could be conducted to develop more efficient methods for the synthesis of 3-Cyano-2,5-difluoro-6-hydrazinopyridine, as well as to explore its potential applications in the synthesis of other organic compounds. Finally, further studies could be conducted to explore its potential applications in the development of new drugs and therapeutics.
合成法
The synthesis of 3-Cyano-2,5-difluoro-6-hydrazinopyridine has been studied extensively and is relatively straightforward. The most common method involves the reaction of 2,5-difluoropyridine with cyanoacetamide in the presence of anhydrous sodium sulfate and a catalytic amount of sulfuric acid. This reaction yields the desired 3-Cyano-2,5-difluoro-6-hydrazinopyridine product in good yields. Other methods have also been developed, such as the reaction of 2,5-difluoropyridine with cyanoacetamide in the presence of a catalytic amount of a tertiary amine and a strong acid, or the reaction of 2,5-difluoropyridine with cyanoacetamide in the presence of a catalytic amount of triethylamine and a strong acid.
科学的研究の応用
3-Cyano-2,5-difluoro-6-hydrazinopyridine has been found to have a variety of potential applications in scientific research. It has been found to be a useful reagent for the synthesis of other organic compounds, and has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and pyrazoles. It has also been used as a catalyst in the synthesis of polymers and has been found to be a useful reagent for the deprotection of amines. In addition, 3-Cyano-2,5-difluoro-6-hydrazinopyridine has been used in the synthesis of fluorescent probes and has been found to be a useful reagent for the synthesis of biologically active compounds.
特性
IUPAC Name |
2,5-difluoro-6-hydrazinylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N4/c7-4-1-3(2-9)5(8)11-6(4)12-10/h1H,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJVGIBCGFGHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)NN)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2,5-difluoro-6-hydrazinopyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)



